Czochralski silicon (CZSi) is a high-purity single-crystal silicon produced using the Czochralski method, a crystal growth technique widely used in the semiconductor industry. [] It is a crucial material for the fabrication of integrated circuits and other electronic devices. [] CZSi serves as a substrate or starting material for various semiconductor processes, including doping, oxidation, and deposition. [, ] Its high purity and crystal perfection enable the precise control of electrical properties necessary for electronic device fabrication. []
The Czochralski method involves melting high-purity polycrystalline silicon in a crucible. [] A small seed crystal of silicon is then dipped into the melt and slowly pulled upwards while rotating. [, ] The molten silicon solidifies around the seed crystal, inheriting its crystal structure and forming a single crystal ingot. [, ]
During CZSi growth, oxygen from the quartz crucible dissolves into the molten silicon and is incorporated into the crystal lattice as interstitial oxygen (Oi). [, ] This oxygen content can influence the electrical and mechanical properties of CZSi. [, , ]
Intentional introduction of impurities, such as boron, phosphorus, arsenic, or antimony, into the silicon melt alters its electrical conductivity, creating n-type or p-type semiconductors. [, , ] This doping process is fundamental to the fabrication of integrated circuits. []
Heat treatment of CZSi can induce the precipitation of interstitial oxygen, forming oxide precipitates and various defects within the crystal lattice. [, , , ]
Intrinsic gettering techniques utilize oxygen precipitation to create a defect-free zone near the wafer surface while trapping metallic impurities in the bulk. [, ] This process enhances the performance and reliability of semiconductor devices. [, ]
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